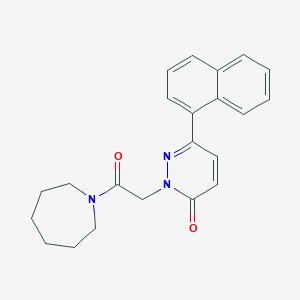

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a pyridazinone derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery research. This compound has shown promising results in various studies, and its unique structure makes it a potential candidate for developing new drugs.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Cu(OAc)2-Catalyzed Aerobic Oxidative Dehydrogenation Coupling

This process involves a domino tricyclization that enables the synthesis of heptacyclic quinolizino[3,4,5,6-kla]perimidines, which are complex fused aza-heterocycles containing quinolizine and perimidine moieties. The reaction is notable for its functional-group compatibility, offering a facile method toward these structures (Bin-bin Feng, Jianquan Liu, & Xiang‐Shan Wang, 2017).

Synthesis of 2-Benzazepino[4,5-a]naphthalene Derivatives

This research outlines the efficient synthesis of novel 2-benzazepino[4,5-a]naphthalene derivatives via 1,7-electrocyclisation of nonstabilised azomethine ylides derived from 1-aryl- or 1-alkenyl-naphthalene-2-carbaldehyde derivatives (T. Novák, Z. Mucsi, & B. Balázs et al., 2010).

Natural Bond Orbital (NBO) Analysis and Non-linear Optical (NLO) Properties

A detailed study on the electronic properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol compound, closely related to the chemical of interest, focusing on intermolecular interactions, electron distribution, and optical properties using the density functional theory (DFT) (Y. Ulaş, 2020).

Molecular Modelling and Biological Activities

Synthesis and Antimicrobial Activity

This research synthesized 6-(2-Naphtyl)-1-phenyl-4-3,5-disubstituted 4,3a-triazolino[4,3-a]pyrimidines and related compounds, evaluating their antimicrobial activities against various bacterial species. The study demonstrates the potential of naphthalene derivatives in inhibiting the growth of gram-positive and gram-negative bacteria (A. Abdelhamid, Zeineb H. Ismail, & Marwa S. El Gendy et al., 2008).

Anticonvulsant Activity Evaluation

Novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives were synthesized and evaluated for their potential anticonvulsant activities. The research highlights the synthesis, pharmacological evaluation, and molecular modelling of these compounds as potential anticonvulsant agents (Nagat Ghareb, Mohamed M Abdel Daim, & Norhan M. El-Sayed et al., 2017).

Photophysical and Optical Studies

Photophysical Study of Probes

The photophysical behavior of probes such as acrylodan, ANS, and prodan in various alcohols and aqueous mixtures, providing insights into their max emission properties and solvent interactions. This study aids in understanding the photophysical properties of naphthalene derivatives in different solvent environments (Fermín Moreno Cerezo, Susana Corrales Rocafort, & Paz Sevilla Sierra et al., 2001).

Propiedades

IUPAC Name |

2-[2-(azepan-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c26-21-13-12-20(19-11-7-9-17-8-3-4-10-18(17)19)23-25(21)16-22(27)24-14-5-1-2-6-15-24/h3-4,7-13H,1-2,5-6,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURGFVJVPDCEHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(azepan-1-yl)-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2877037.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2877039.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2877040.png)

![4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride](/img/structure/B2877045.png)

![3-((Pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2877048.png)

![6-((2,5-dimethylbenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2877052.png)